Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Organic Synthesis Process Chemistry Thermal Analysis

Synthesis of Acotiamide demands the specific phenyl ester intermediate; alkyl ester analogs (methyl, ethyl) fail to yield the API and cannot serve as impurity reference standards. This compound is the exact Acotiamide Impurity 22/35 required for QC method validation and is the validated intermediate for aminothiazole coupling. - Non-negotiable Acotiamide intermediate; methyl/ethyl esters are not viable substitutes. - Certified impurity reference standard for HPLC/UPLC method development and batch release testing. - ≥98% HPLC purity, white to off-white solid; available in research and bulk quantities.

Molecular Formula C15H14O5
Molecular Weight 274.272
CAS No. 877997-98-3
Cat. No. B602145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-hydroxy-4,5-dimethoxybenzoate
CAS877997-98-3
Molecular FormulaC15H14O5
Molecular Weight274.272
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC
InChIInChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3
InChIKeyJXURAFZSOJQXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Overview & Procurement


Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS 877997-98-3, MF: C15H14O5, MW: 274.27) is a high-purity aromatic ester derivative, consistently supplied as a white to off-white solid with a minimum HPLC purity of 98% . Its primary commercial and research significance derives from its validated role as a critical intermediate and certified impurity standard in the synthesis and quality control of Acotiamide, a marketed therapeutic for functional dyspepsia [1]. This compound features a structurally distinct phenyl ester moiety, differentiating it fundamentally from common alkyl ester analogs.

Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Why Alkyl Esters Cannot Substitute


The substitution of phenyl 2-hydroxy-4,5-dimethoxybenzoate with simpler alkyl ester derivatives (e.g., methyl or ethyl esters) fails due to a fundamental divergence in chemical reactivity and regulatory role. The phenyl ester exhibits a significantly higher boiling point (431.2±45.0 °C predicted) compared to the methyl ester analog (331.3 °C predicted), indicative of stronger intermolecular interactions that can critically alter reaction kinetics, selectivity, and purification outcomes in multistep syntheses [1]. More critically, in the validated synthetic pathway for Acotiamide, the phenyl ester is the specific intermediate required for downstream aminothiazole coupling; the methyl ester is not a viable substitute and would not lead to the desired API . Furthermore, the phenyl ester is an established and cataloged impurity reference standard for Acotiamide, making it an irreplaceable analytical tool for quality control—a role no generic alkyl ester can fulfill .

Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Evidence vs. Methyl Ester Analog


Boiling Point & Thermal Stability Differentiation

The phenyl ester demonstrates a substantially higher predicted boiling point of 431.2±45.0 °C at 760 mmHg, compared to the methyl ester analog (methyl 2-hydroxy-4,5-dimethoxybenzoate), which has a predicted boiling point of 331.3 °C at 760 mmHg [1]. This ~100 °C difference is a direct consequence of the increased molecular weight and stronger intermolecular forces (π-π stacking) associated with the phenyl group.

Organic Synthesis Process Chemistry Thermal Analysis

Acotiamide Intermediate: Reactivity & Selectivity

In the established synthetic route to Acotiamide hydrochloride, phenyl 2-hydroxy-4,5-dimethoxybenzoate is specifically utilized as a key intermediate. This is evidenced by its inclusion as a core building block in commercial Acotiamide synthesis kits, used alongside 2-amino-thiazole-4-carboxylic acid methyl ester to construct the target molecule . The methyl ester analog is absent from this validated route, confirming that the phenyl ester's unique reactivity profile (specifically, its ability to act as a leaving group or undergo selective aminolysis) is chemically essential for this pharmaceutical application. A patent-described synthesis achieves a 96% yield for this compound under optimized conditions, further supporting its reliable production as a specific building block [1].

Medicinal Chemistry Pharmaceutical Intermediates API Synthesis

Analytical Purity & Vendor Specifications

Commercial availability of phenyl 2-hydroxy-4,5-dimethoxybenzoate is characterized by a high and consistently verified purity standard. Multiple major chemical suppliers (AKSci, Fluorochem, Fortunachem) specify a minimum purity of 98% as determined by HPLC [1]. In contrast, the closely related methyl ester analog is often offered at a lower minimum specification (e.g., 95% purity) . This quantitative difference in routine quality specifications reflects the compound's primary use as a high-value pharmaceutical intermediate and impurity standard, demanding tighter analytical control.

Analytical Chemistry Quality Control Procurement

Structural Differentiation & Molecular Properties

The replacement of a methyl ester with a phenyl ester in the 2-hydroxy-4,5-dimethoxybenzoate scaffold results in significant changes to key calculated physicochemical properties. The phenyl derivative exhibits a higher predicted LogP (partition coefficient) of 3.67, compared to the methyl ester's lower predicted LogP (typical for smaller alkyl esters), indicating substantially increased lipophilicity [1]. This is corroborated by ACD/Labs predictions, which estimate a LogP of 3.82 for the phenyl ester . Higher lipophilicity directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic profile, making the phenyl ester a distinct chemical tool for probing structure-activity relationships.

Computational Chemistry Drug Design ADME Prediction

Acotiamide Impurity Reference Standard

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is formally designated as Acotiamide Impurity 22 (or Impurity 35) and is commercially available as a certified reference standard produced under ISO17034 guidelines [1]. This formal designation is unique to this specific phenyl ester structure; the methyl ester analog is not a listed or regulated impurity for Acotiamide. This creates a mandatory, compliance-driven demand for the compound in pharmaceutical quality control (QC) laboratories performing impurity profiling and method validation for Acotiamide drug substance and product release.

Pharmaceutical Analysis Regulatory Science Reference Standards

Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Applications in Research & Industry


Acotiamide Synthesis: Replication & Scale-Up

Scientists and process chemists aiming to reproduce or optimize the synthesis of Acotiamide must procure this specific phenyl ester. As a key intermediate explicitly listed in commercial synthetic routes and patent literature, it is chemically required for the construction of the final drug molecule [1][2]. Substitution with a methyl ester will not yield Acotiamide, making this compound a non-negotiable procurement item for any laboratory or CDMO working on this particular API or its generic versions.

Acotiamide Impurity Profiling & QC

Analytical development and QC laboratories require phenyl 2-hydroxy-4,5-dimethoxybenzoate as a certified reference standard for the development and validation of HPLC or UPLC methods used to quantify impurities in Acotiamide drug substance and finished dosage forms [1]. Its established identity as Acotiamide Impurity 22/35 makes it a mandatory tool for regulatory filings and batch release testing, ensuring product safety and compliance.

SAR Studies & Medicinal Chemistry

Medicinal chemists exploring the 2-aminothiazole or related pharmacophores can utilize this phenyl ester as a lipophilic building block to probe the effect of ester substituents on biological activity. Compared to the methyl ester analog, the phenyl group imparts significantly higher lipophilicity (ΔLogP > 1.5) and altered electronic properties, which can be exploited to modulate target binding, cell permeability, or metabolic stability [1][2]. This allows for rational diversification of chemical libraries around a validated core structure.

High-Temperature Reaction & Purification Development

Process R&D teams designing synthetic sequences that involve high-boiling solvents or require thermal stability can leverage the phenyl ester's elevated boiling point (431.2±45.0 °C predicted) compared to alkyl esters [1]. This physical property can be advantageous in distillative purification or in reactions conducted at elevated temperatures, providing a wider operational window and potentially higher selectivity in complex mixtures compared to more volatile methyl or ethyl ester analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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